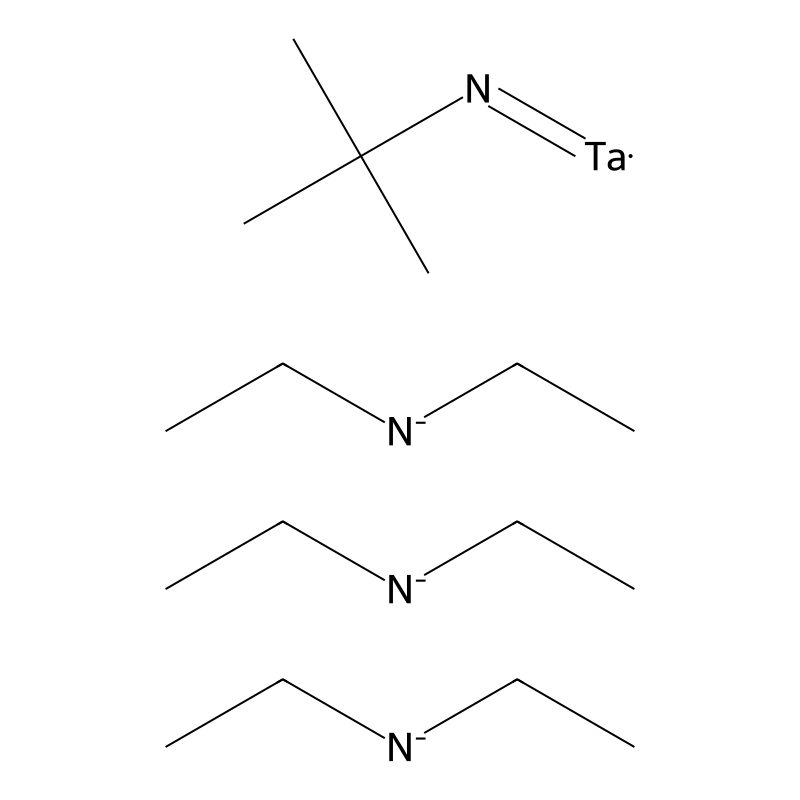(tert-Butylimino)tris(diethylamino)tantalum

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(tert-Butylimino)tris(diethylamino)tantalum, also known as Tantalum tris(diethylamido)-tert-butylimide, is an organometallic compound with the chemical formula C₁₆H₃₉N₄Ta and a molecular weight of 468.46 g/mol. This compound appears as a colorless to pale yellow liquid and is sensitive to air and moisture, making it reactive in humid environments. Its boiling point is approximately 90°C at reduced pressure, and it has a density of 1.252 g/mL at 25°C .
TBTDET doesn't have a known mechanism of action in biological systems. Its primary function is as a precursor for thin film deposition. During ALD, TBTDET likely undergoes ligand exchange reactions with co-reactants on the substrate surface. The bulky organic groups are removed, leaving behind tantalum atoms that can bond together to form the desired thin film [].
Catalyst Development
TBTDET has been investigated as a potential catalyst for various chemical reactions, including:
- Olefin metathesis: This reaction involves the rearrangement of carbon-carbon double bonds in alkenes (olefins). TBTDET has shown promising activity for this process, particularly in the ring-opening metathesis polymerization (ROMP) of cyclic olefins [].
- Hydroamination: This reaction involves the addition of a nitrogen-hydrogen bond (NH) across a carbon-carbon double bond. TBTDET has been explored as a catalyst for the hydroamination of alkenes and alkynes [].
- Polymerization: TBTDET has been studied for its ability to polymerize various monomers, including olefins, alkynes, and cyclic organonitrogen compounds [].
Precursor for Tantalum-Based Materials
TBTDET can be used as a precursor for the synthesis of tantalum-based materials with interesting properties. These materials have been investigated for potential applications in various fields, including:
- Electronics: Tantalum-based materials are being explored for their potential use in electronic devices due to their high dielectric constant and good electrical conductivity [].
- Catalysis: Tantalum-based materials can be designed to exhibit catalytic activity for various reactions, similar to the applications of TBTDET itself [].
- Optics: Tantalum-based materials have been studied for their potential use in optical devices due to their ability to manipulate light [].
The primary use of (tert-butylimino)tris(diethylamino)tantalum is as a precursor for the deposition of tantalum nitride and tantalum oxide films through atomic layer deposition (ALD). In this process, the compound reacts with co-reactants such as ammonia to form tantalum nitride at elevated temperatures (around 250°C) during plasma-enhanced ALD. The reactions typically involve the elimination of diethylamine and the formation of tantalum-based thin films .
The synthesis of (tert-butylimino)tris(diethylamino)tantalum typically involves the reaction of tantalum pentachloride with diethylamine and tert-butylamine under controlled conditions. This method allows for the formation of the desired organometallic compound while managing its sensitivity to moisture. The process generally requires an inert atmosphere to prevent hydrolysis and oxidation .
The primary applications of (tert-butylimino)tris(diethylamino)tantalum include:
- Atomic Layer Deposition: Used as a precursor for depositing high-quality tantalum nitride and tantalum oxide films in semiconductor manufacturing.
- Thin Film Technologies: Employed in the fabrication of capacitors, transistors, and other electronic components due to its ability to form conductive films.
- Research: Utilized in various studies related to materials science, particularly in developing new deposition techniques and materials .
Several compounds share similarities with (tert-butylimino)tris(diethylamino)tantalum, particularly within the realm of tantalum-based organometallics. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Pentakis(dimethylamino)tantalum(V) | C₁₁H₃₃N₅Ta | Used for similar deposition processes |
| Tantalum(V) butoxide | C₄H₉TaO₄ | Commonly used in sol-gel processes |
| Tantalum(V) ethoxide | C₄H₉TaO₄ | Another precursor for thin film deposition |
| Tantalum tetraethoxy dimethylaminoethoxide | C₁₂H₂₅N₂TaO₄ | Used in various chemical vapor deposition applications |
GHS Hazard Statements
H225 (33.82%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (92.65%): Flammable liquid and vapor [Warning Flammable liquids];
H261 (63.24%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








